1,1,6,6-Tetranitrohex-3-ene

Description

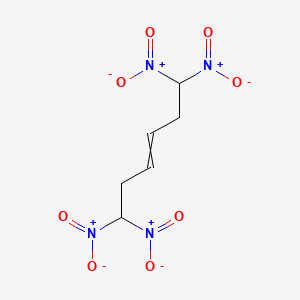

1,1,6,6-Tetranitrohex-3-ene is an aliphatic nitro compound characterized by four nitro groups positioned at the 1 and 6 carbon atoms of a hex-3-ene backbone. Aliphatic nitro compounds are generally less thermally stable than aromatic analogs like TNT but may exhibit higher energy content due to increased nitro group count and strain in the molecular framework .

Properties

CAS No. |

62115-90-6 |

|---|---|

Molecular Formula |

C6H8N4O8 |

Molecular Weight |

264.15 g/mol |

IUPAC Name |

1,1,6,6-tetranitrohex-3-ene |

InChI |

InChI=1S/C6H8N4O8/c11-7(12)5(8(13)14)3-1-2-4-6(9(15)16)10(17)18/h1-2,5-6H,3-4H2 |

InChI Key |

YQJUYGBYUBTBHW-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCC([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,6,6-Tetranitrohex-3-ene typically involves the nitration of hex-3-ene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the hexene backbone.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.

Chemical Reactions Analysis

Types of Reactions

1,1,6,6-Tetranitrohex-3-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of hex-3-ene derivatives with amino functionalities.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1,1,6,6-Tetranitrohex-3-ene has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1,6,6-Tetranitrohex-3-ene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The nitro groups play a crucial role in the compound’s reactivity and its ability to undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Structural and Functional Comparison

Comparison with 2,4,6-Trinitrotoluene (TNT)

TNT (2,4,6-trinitrotoluene) is a benchmark aromatic nitro explosive with three nitro groups symmetrically arranged on a toluene ring. Key differences include:

- Molecular Backbone : TNT’s aromatic structure enhances resonance stabilization, whereas 1,1,6,6-Tetranitrohex-3-ene’s aliphatic chain lacks such stabilization, likely reducing thermal stability .

- However, aliphatic nitro groups are more prone to decomposition, limiting practical utility.

- Sensitivity: Aliphatic nitro compounds are typically more sensitive to friction and impact than aromatic analogs like TNT, which is known for its handling safety .

Table 1: Comparative Properties

*Estimated values for this compound are derived from nitro group density and aliphatic chain energetics.

Comparison with Substituted Alkenes

Evidence from 2,3,6,7-Tetramethyloct-4-ene highlights how substituent positioning affects reactivity and physical properties . For this compound:

- Reactivity : The electron-withdrawing nitro groups may polarize the double bond in hex-3-ene, increasing susceptibility to nucleophilic attack—a trait absent in methyl-substituted alkenes .

Research Findings and Limitations

- Synthesis Challenges : Unlike TNT, which is synthesized via stepwise nitration of toluene, aliphatic tetranitro compounds require controlled nitration conditions to avoid decomposition.

- Thermal Behavior : Aliphatic nitro compounds decompose exothermically at lower temperatures (∼150°C) compared to TNT (∼240°C), as inferred from nitroalkane studies .

- Gaps in Data : The provided evidence lacks direct experimental data on this compound, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.